molecular formula C12H10N2O3S2 B11654637 Methyl [4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetate

Methyl [4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B11654637
M. Wt: 294.4 g/mol
InChI Key: GRWROBCDGBHOPI-UHFFFAOYSA-N
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Description

METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE is a complex organic compound that features a thiazolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE typically involves a multi-step process. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with thioamides under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification is typically achieved through techniques such as flash chromatography using hexane and ethyl acetate as eluents .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE involves its interaction with specific molecular targets. The compound is known to bind to tubulin, inhibiting its polymerization and thus disrupting cell division . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: Shares the thiazolidine ring but lacks the pyridine moiety.

    Pyridine-2-thione: Contains the pyridine ring but lacks the thiazolidine structure.

    Sulfoxides and Sulfones: Oxidized derivatives of thiazolidine compounds.

Uniqueness

METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE is unique due to its fused thiazolidine-pyridine structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C12H10N2O3S2

Molecular Weight

294.4 g/mol

IUPAC Name

methyl 2-[4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C12H10N2O3S2/c1-17-10(15)7-14-11(16)9(19-12(14)18)6-8-2-4-13-5-3-8/h2-6H,7H2,1H3

InChI Key

GRWROBCDGBHOPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC=NC=C2)SC1=S

Origin of Product

United States

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